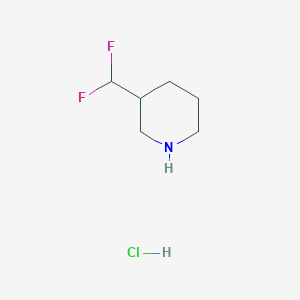

3-Difluoromethylpiperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(difluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSDOLONHQYNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693518 | |

| Record name | 3-(Difluoromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093759-69-3, 1427455-16-0 | |

| Record name | 3-(Difluoromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-Difluoromethylpiperidine Hydrochloride

Foreword: The Rising Prominence of Fluorinated Scaffolds in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered pKa, offer a powerful toolkit for optimizing drug candidates. Among the myriad of fluorinated moieties, the difluoromethyl group (CHF₂) has garnered significant attention as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. This guide provides a comprehensive technical overview of 3-Difluoromethylpiperidine hydrochloride, a valuable building block that marries the conformational rigidity and synthetic tractability of the piperidine ring with the advantageous properties of the difluoromethyl group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

Synthesis of 3-Difluoromethylpiperidine Hydrochloride: A Mechanistic and Practical Approach

The synthesis of 3-Difluoromethylpiperidine hydrochloride can be approached through several strategic routes. A prevalent and effective method involves the deoxofluorination of a suitable carbonyl precursor, such as N-protected 3-piperidinecarboxaldehyde, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). This approach is favored for its relatively mild conditions and commercial availability of starting materials.

Proposed Synthetic Workflow

A robust and reproducible synthesis can be conceptualized in the following three stages:

-

Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is first protected to prevent side reactions in the subsequent fluorination step. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under various reaction conditions and its facile removal under acidic conditions.

-

Deoxofluorination of the Aldehyde: The key transformation involves the conversion of the aldehyde functionality at the 3-position to the difluoromethyl group. DAST is a widely used reagent for this purpose.

-

Deprotection and Hydrochloride Salt Formation: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt to enhance the compound's stability and water solubility.

dot

Caption: Proposed synthetic workflow for 3-Difluoromethylpiperidine hydrochloride.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of tert-butyl 3-formylpiperidine-1-carboxylate (N-Boc-3-piperidinecarboxaldehyde)

-

To a solution of 3-piperidinecarboxaldehyde (1.0 eq) in dichloromethane (DCM, 10 vol) is added triethylamine (Et₃N, 1.5 eq).

-

The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 vol) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours, monitoring by TLC or LC-MS for completion.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure N-Boc-3-piperidinecarboxaldehyde.

Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the acid generated during the reaction without competing with the piperidine nitrogen for the Boc-anhydride. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both polar and nonpolar reactants.

Step 2: Synthesis of tert-butyl 3-(difluoromethyl)piperidine-1-carboxylate (N-Boc-3-(difluoromethyl)piperidine)

-

Caution: Diethylaminosulfur trifluoride (DAST) is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood.

-

A solution of N-Boc-3-piperidinecarboxaldehyde (1.0 eq) in anhydrous DCM (10 vol) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

DAST (1.5 eq) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or ¹⁹F NMR.

-

The reaction is carefully quenched by slow addition to a pre-cooled (0 °C) saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired N-Boc-3-(difluoromethyl)piperidine.[1]

Causality Behind Experimental Choices: The reaction is performed at low temperature to control the reactivity of DAST and minimize the formation of byproducts. Anhydrous conditions are essential as DAST reacts violently with water. The basic workup neutralizes any remaining acidic species.

Step 3: Synthesis of 3-Difluoromethylpiperidine hydrochloride

-

To a solution of N-Boc-3-(difluoromethyl)piperidine (1.0 eq) in a suitable solvent such as methanol or dioxane (5-10 vol) is added a solution of 4M HCl in dioxane (excess, e.g., 5 eq).

-

The mixture is stirred at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether or another non-polar solvent to precipitate the hydrochloride salt.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 3-Difluoromethylpiperidine hydrochloride as a solid.[1]

Causality Behind Experimental Choices: The use of a strong acid like HCl in a non-aqueous solvent like dioxane efficiently cleaves the Boc group while simultaneously forming the hydrochloride salt, which often precipitates from the reaction mixture, simplifying purification.

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of 3-Difluoromethylpiperidine hydrochloride are crucial for its characterization and application in further synthetic endeavors.

| Property | Value/Description |

| CAS Number | 1427455-16-0[2] |

| Molecular Formula | C₆H₁₂ClF₂N[3] |

| Molecular Weight | 171.62 g/mol [2] |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Data not widely available; expected to be a crystalline solid with a defined melting point. |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. |

| ¹H NMR (DMSO-d₆, 400 MHz) | Expected signals: δ 8.5-9.5 (br s, 2H, NH₂⁺), 6.0-6.5 (t, J ≈ 56 Hz, 1H, CHF₂), 3.0-3.5 (m, 2H), 2.8-3.2 (m, 2H), 1.5-2.2 (m, 5H). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected signals: δ 115-120 (t, J ≈ 240 Hz, CHF₂), 45-50 (CH₂), 42-46 (CH₂), 35-40 (CH), 25-30 (CH₂), 20-25 (CH₂). |

| ¹⁹F NMR (DMSO-d₆, 376 MHz) | Expected signal: δ -110 to -130 (d, J ≈ 56 Hz). The exact chemical shift is sensitive to the solvent and referencing standard.[4][5][6] |

| IR (KBr, cm⁻¹) | Expected characteristic peaks: ~2950 (C-H stretch), ~2700-2400 (N-H stretch of amine salt), ~1100 (C-F stretch).[7] |

Applications in Medicinal Chemistry: A Bioisosteric Perspective

The 3-difluoromethylpiperidine scaffold is a highly valuable building block in drug discovery, primarily due to the advantageous properties conferred by the difluoromethyl group.

Bioisosteric Replacement and Pharmacokinetic Enhancement

The CHF₂ group serves as a key bioisostere for several functional groups:

-

Hydroxyl Group (-OH): The difluoromethyl group can mimic the hydrogen bond donating capability of a hydroxyl group while being significantly more lipophilic. This can lead to improved cell permeability and oral bioavailability of a drug candidate. Furthermore, replacing a hydroxyl group with a CHF₂ moiety blocks a potential site of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.

-

Thiol Group (-SH): Similar to the hydroxyl group, the CHF₂ group can act as a bioisostere for a thiol, again offering increased metabolic stability by preventing oxidation.

-

Amine Group (-NH₂): In certain contexts, the CHF₂ group can also be considered a mimic of an amine, influencing the local electronic environment and receptor interactions.

dot

Caption: Bioisosteric relationships of the difluoromethyl group.

Role in Kinase Inhibitor Design

The piperidine ring provides a three-dimensional scaffold that can be functionalized to orient substituents for optimal interactions with the binding pockets of protein kinases. The incorporation of a difluoromethyl group at the 3-position can provide a crucial hydrogen bond interaction with the hinge region of a kinase, a common binding motif for ATP-competitive inhibitors. This makes 3-Difluoromethylpiperidine hydrochloride a particularly attractive starting material for the synthesis of novel inhibitors for various kinase targets implicated in cancer and inflammatory diseases, such as:

-

Mammalian Target of Rapamycin (mTOR) Inhibitors: The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[8][9]

-

Janus Kinase (JAK) Inhibitors: JAKs are a family of tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and autoimmune disorders.[10][11]

The development of potent and selective kinase inhibitors often relies on the fine-tuning of physicochemical properties to achieve a balance of potency, selectivity, and desirable pharmacokinetic profiles. The 3-difluoromethylpiperidine moiety offers a valuable tool for achieving this balance.

Conclusion and Future Outlook

3-Difluoromethylpiperidine hydrochloride represents a synthetically accessible and highly valuable building block for modern drug discovery. Its unique combination of a conformationally defined piperidine core and the advantageous properties of the difluoromethyl group makes it a compelling scaffold for the development of novel therapeutics. The synthetic strategies outlined in this guide provide a practical foundation for its preparation, while the discussion of its properties and applications highlights its potential in addressing a range of therapeutic targets. As the demand for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic use of fluorinated building blocks like 3-Difluoromethylpiperidine hydrochloride will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][12][13]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 3-(difluoromethyl)piperidine;hydrochloride (C007B-490502). Retrieved from [Link]

- Google Patents. (n.d.). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]

-

Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of trifluoromethyl piperidine derivative. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of Fmoc-amino acid fluorides via DAST, an alternative fluorinating agent. Retrieved from [Link]

-

NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Unknown. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

- Unknown. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- Google Patents. (n.d.). WO2010123919A3 - Piperidine inhibitors of janus kinase 3.

-

NIST WebBook. (n.d.). Piperidine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Starting material to obtain the substituted piperidine moiety. Retrieved from [Link]

-

Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]

-

Unknown. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Retrieved from [Link]

-

DermNet. (n.d.). Janus kinase inhibitors. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 3-(difluoromethyl)piperidine;hydrochloride (C007B-490502). Retrieved from [Link]

-

ResearchGate. (n.d.). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Googleapis.com. (n.d.). Novel piperidine derivatives, method for the preparation thereof and pharmaceutical compositions containing them. Retrieved from [Link]

-

MDPI. (2023, July 14). mTOR Inhibitors Modulate the Physical Properties of 3D Spheroids Derived from H9c2 Cells. Retrieved from [Link]

-

Spectra Analysis Instruments, Inc. (n.d.). Infrared Spectra of Controlled Substances. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. colorado.edu [colorado.edu]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. dermnetnz.org [dermnetnz.org]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Difluoromethylpiperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Difluoromethylpiperidine hydrochloride, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will delve into its core chemical identity, outline a robust synthetic strategy with mechanistic insights, and explore its applications, particularly focusing on the strategic role of the difluoromethyl group and the piperidine scaffold in modern drug design.

Core Compound Identification and Physicochemical Properties

3-Difluoromethylpiperidine hydrochloride is a saturated heterocyclic compound distinguished by a piperidine ring substituted at the 3-position with a difluoromethyl moiety. The compound is supplied as a hydrochloride salt to improve its stability and handling characteristics.

Structure:

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 1427455-16-0 | [1][2][3][4] |

| Molecular Formula | C₆H₁₂ClF₂N | [1][3][5] |

| Molecular Weight | 171.62 g/mol | [1][3][5][6] |

| Canonical SMILES | C1CC(CNC1)C(F)F.Cl | [4] |

| Appearance | White to off-white crystalline powder | [7] |

| Storage | Sealed in dry, Room Temperature | [6] |

Note: Experimental data for properties like melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined on a lot-specific basis.

Synthesis and Mechanistic Rationale

The synthesis of 3-substituted piperidines is a well-explored area of organic chemistry, driven by the prevalence of this scaffold in bioactive molecules.[8][9][10][11] The introduction of the difluoromethyl group requires specific fluorination methodologies.[12][13] A logical and robust synthetic approach starting from commercially available N-Boc-3-piperidone is detailed below.

Experimental Protocol: A Plausible 3-Step Synthesis

Overall Reaction Scheme:

Step 1: Wittig Reaction to form N-Boc-3-methylenepiperidine

-

Rationale: This step introduces the necessary carbon atom at the 3-position that will be subsequently converted to the difluoromethyl group. The Wittig reaction is a reliable method for converting a ketone into an alkene. The tert-butyloxycarbonyl (Boc) protecting group is chosen for its stability under the reaction conditions and its facile removal under acidic conditions in the final step.

-

Procedure:

-

Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.05 eq) dropwise to form the ylide (a characteristic orange-red color).

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide suspension.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

-

Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-Boc-3-methylenepiperidine.

-

Step 2: Hydroboration-Oxidation followed by Deoxyfluorination

-

Rationale: This two-part step first converts the exocyclic methylene into a primary alcohol and then transforms the alcohol into the target difluoromethyl group. Deoxyfluorination of an intermediate aldehyde is a common strategy for installing a -CHF₂ group.[14]

-

Procedure:

-

Hydroboration-Oxidation: Dissolve the product from Step 1 in anhydrous THF and cool to 0 °C. Add borane-THF complex (BH₃·THF, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Cool the reaction back to 0 °C and slowly add aqueous NaOH followed by hydrogen peroxide (30% solution), ensuring the temperature does not exceed 20 °C. Stir for 4 hours, then extract the product, N-Boc-3-(hydroxymethyl)piperidine, with ethyl acetate. Purify as needed.

-

Oxidation: Dissolve the resulting alcohol in dichloromethane (DCM). Add a mild oxidizing agent like Dess-Martin periodinane (DMP) or perform a Swern oxidation to generate the intermediate aldehyde, N-Boc-3-formylpiperidine.

-

Deoxyfluorination: Dissolve the crude aldehyde in anhydrous DCM. Under an inert atmosphere, cool to 0 °C and add diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (e.g., Deoxo-Fluor®) (2.2 eq) dropwise. Caution: DAST is toxic and reacts violently with water. Allow the reaction to slowly warm to room temperature and stir until completion (monitor by ¹⁹F NMR or LC-MS). Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃. Extract with DCM, dry, and purify by chromatography to yield N-Boc-3-(difluoromethyl)piperidine.

-

Step 3: Boc Deprotection and Salt Formation

-

Rationale: The final step removes the Boc protecting group and forms the stable, crystalline hydrochloride salt.

-

Procedure:

-

Dissolve the purified product from Step 2 in a minimal amount of a suitable solvent like diethyl ether or 1,4-dioxane.

-

Add a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M solution, 2-3 eq) dropwise with stirring.

-

A precipitate will form, often immediately. Stir the resulting slurry for 1-2 hours at room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the white solid under high vacuum to afford the final product, 3-Difluoromethylpiperidine hydrochloride.

-

Synthesis Workflow Diagram

Caption: A plausible 3-step synthetic route to the target compound.

Applications in Medicinal Chemistry and Drug Development

The value of 3-Difluoromethylpiperidine hydrochloride lies in the combination of two critical components: the piperidine ring and the difluoromethyl group.

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals and natural alkaloids.[15] Its saturated, non-planar structure allows for the precise positioning of substituents in three-dimensional space, which is critical for optimizing interactions with biological targets. Furthermore, the basic nitrogen atom is often a key pharmacophoric feature, providing a handle to modulate aqueous solubility and form salt derivatives. Its presence is noted in drugs across numerous therapeutic areas.[8][9][16]

The Difluoromethyl Group (-CHF₂): A Strategic Bioisostere

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[17] The difluoromethyl (-CHF₂) group, in particular, has emerged as a highly valuable moiety.[14][18]

-

Bioisosterism: The -CHF₂ group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups.[14][18][19] It can mimic the hydrogen bond donating capability of these groups while offering significantly enhanced metabolic stability due to the strength of the C-F bond.[14][17] This can block common metabolic pathways, such as oxidation, leading to an improved pharmacokinetic profile.[20][21]

-

Modulation of Physicochemical Properties: The -CHF₂ group is strongly electron-withdrawing, which can lower the pKa of nearby basic groups like the piperidine nitrogen. This fine-tuning of basicity can be crucial for optimizing cell permeability and target engagement. It also increases lipophilicity, which can enhance membrane permeability and bioavailability.[14][22]

-

Target Engagement: The ability of the C-F bond to participate in favorable dipole-dipole interactions and the ability of the C-H bond to act as a weak hydrogen bond donor can lead to enhanced binding affinity and selectivity for a target protein.[14][19]

Potential Therapeutic Applications

Given these properties, 3-Difluoromethylpiperidine hydrochloride is a valuable building block for synthesizing novel compounds for various therapeutic targets. Fluorine-substituted piperidines have shown promise as multifunctional agents for diseases like diabetes and Alzheimer's.[23] The specific substitution pattern can be explored for activity in areas such as:

-

Oncology: As scaffolds for kinase inhibitors or protein-protein interaction modulators.

-

Neuroscience: For developing agents targeting GPCRs or ion channels in the central nervous system.

-

Infectious Diseases: As a core for novel antibacterial or antiviral agents.

Conceptual Role of the -CHF₂ Group

Caption: The -CHF₂ group as a metabolically stable H-bond donor.

Safety and Handling

-

Hazard Identification: Based on available safety data for similar compounds, 3-Difluoromethylpiperidine hydrochloride should be handled as a potential irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Recommended Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a dry, cool place.

-

Conclusion

3-Difluoromethylpiperidine hydrochloride is more than a simple chemical reagent; it is a strategically designed building block that combines the proven structural benefits of the piperidine scaffold with the powerful modulating effects of the difluoromethyl group. Its utility in medicinal chemistry stems from its ability to serve as a metabolically robust bioisostere, allowing researchers to fine-tune the physicochemical and pharmacokinetic properties of lead compounds. As the demand for more sophisticated and effective therapeutics grows, the application of such precisely functionalized scaffolds will undoubtedly continue to expand, making this compound a valuable asset in the drug discovery toolkit.

References

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Retrieved from [Link]

-

Marques, F. A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Retrieved from [Link]

-

ChemBK. (n.d.). 3-(difluoromethyl)piperidine hydrochloride. ChemBK. Retrieved from [Link]

-

Malpass, J. R., & Hemming, K. (2004). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry, 69(15), 5127–5130. Retrieved from [Link]

-

Wu, S., Song, H., & Hu, M. (n.d.). Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. Retrieved from [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(17), 7542–7551. Retrieved from [Link]

-

Wagschal, S., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. Retrieved from [Link]

-

Zhou, L., et al. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications, 48(94), 11558-11560. Retrieved from [Link]

-

Wagschal, S., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Retrieved from [Link]

-

Zhou, L., Tay, D. W., Chen, J., Leung, G. Y. C., & Yeung, Y.-Y. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications. Retrieved from [Link]

-

Zhang, W., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8878. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Organic Syntheses. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 3-(difluoromethyl)piperidine;hydrochloride (C007B-490502). Cenmed Enterprises. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

-

e-Century Publishing Corporation. (2024). Review Article: Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. Retrieved from [Link]

-

Tussupbekova, A., et al. (2024). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. PubMed. Retrieved from [Link]

-

Wang, F., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 647. Retrieved from [Link]

-

Hamdani, S. S., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. Retrieved from [Link]

Sources

- 1. 3-Difluoromethylpiperidine hydrochloride - CAS:1427455-16-0 - 艾琪康医药科技(上海)有限公司 [aqbiopharma.com.cn]

- 2. 3-(Difluoromethyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. 3-(difluoromethyl)piperidine hydrochloride | 1427455-16-0 [chemicalbook.com]

- 4. cenmed.com [cenmed.com]

- 5. chembk.com [chembk.com]

- 6. 3-Difluoromethylpiperidine hydrochloride - CAS:1427455-16-0 - Sunway Pharm Ltd [3wpharm.com]

- 7. Buy (3S)-3-(Difluoromethoxy)piperidine hydrochloride | 1638744-46-3 [smolecule.com]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 13. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Difluoromethylated Piperidines in Modern Drug Discovery: From Serendipity to Rational Design

An In-depth Technical Guide:

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a pillar of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the plethora of fluorinated motifs, the difluoromethyl (CF₂H) group has garnered significant attention as a unique bioisostere, capable of modulating lipophilicity, metabolic stability, and target engagement. When coupled with the piperidine ring, a privileged scaffold in numerous FDA-approved drugs, the resulting difluoromethylated piperidines represent a class of compounds with immense therapeutic potential. This technical guide provides a comprehensive exploration of the discovery and history of these valuable structures. We will delve into the foundational principles of difluoromethyl bioisosterism, trace the evolution of synthetic methodologies from early-stage construction to cutting-edge late-stage functionalization, and examine their application in contemporary drug development programs.

The Rationale: Why Difluoromethyl and Why Piperidine?

The journey into difluoromethylated piperidines begins at the confluence of two powerful concepts in medicinal chemistry: the utility of the piperidine scaffold and the transformative influence of the difluoromethyl group.

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is one of the most ubiquitous heterocyclic cores found in natural products and pharmaceuticals.[1][2][3] Its prevalence stems from its ability to:

-

Provide a three-dimensional framework: Unlike flat aromatic rings, the saturated piperidine chair conformation allows for precise spatial orientation of substituents, crucial for optimal interaction with complex biological targets.[4]

-

Modulate Physicochemical Properties: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility. The overall scaffold can be tailored to achieve a desired balance of lipophilicity and hydrophilicity.[5]

-

Serve as a versatile synthetic handle: The nitrogen atom provides a reactive site for further functionalization, enabling the exploration of extensive chemical space.[6]

The Difluoromethyl Group: A Unique Bioisostere

The difluoromethyl (CF₂H) group is more than just a fluorinated analog of a methyl group. It acts as a sophisticated bioisostere for common functionalities like hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups.[7][8][9] Its utility is rooted in a unique combination of electronic and steric properties.

-

Lipophilic Hydrogen Bond Donor: The highly electronegative fluorine atoms render the hydrogen on the difluoromethyl group acidic enough to act as a weak hydrogen bond donor.[10][11] This allows it to mimic the hydrogen-bonding capability of a hydroxyl or thiol group while simultaneously increasing local lipophilicity, a combination that can enhance membrane permeability and target affinity.[8][10]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[11][12] Replacing a metabolically vulnerable hydroxyl or benzylic hydrogen with a CF₂H group can dramatically increase a drug's half-life and bioavailability.[9][12]

-

Modulation of pKa and Conformation: The strong electron-withdrawing nature of the CF₂H group can significantly lower the pKa of adjacent basic amines, like the nitrogen in a piperidine ring. This can be critical for optimizing drug absorption and minimizing off-target effects such as hERG channel affinity.[13]

The strategic combination of these two components—the versatile 3D scaffold of piperidine and the property-modulating CF₂H group—creates a powerful tool for medicinal chemists to overcome challenges in drug design.

Evolution of Synthetic Methodologies

The synthesis of difluoromethylated piperidines has evolved from multi-step, often low-yielding procedures to highly efficient and selective modern methods, including powerful late-stage functionalization techniques.

Early Approaches: Building the Ring

Historically, the introduction of fluorinated groups was often accomplished early in a synthetic sequence. These "building block" approaches involve constructing the piperidine ring with the difluoromethyl group already in place. While effective, these methods lack the flexibility needed for rapid lead optimization, as each new analog requires a lengthy de novo synthesis.[7]

Key strategies in this category include:

-

Cyclization of Acyclic Precursors: Intramolecular reactions such as reductive amination or aza-Michael additions of amine-containing precursors that already bear a difluoromethyl group.[1]

-

Reduction of Difluoromethylated Pyridines: The hydrogenation of substituted difluoromethylpyridines offers a direct route to the corresponding piperidines. This remains a robust and widely used method, especially when the pyridine precursors are readily accessible.[2][14]

Caption: Foundational synthetic strategies for difluoromethylated piperidines.

Modern Breakthroughs: Late-Stage Difluoromethylation

The true paradigm shift in accessing these compounds came with the development of late-stage functionalization (LSF) methods. LSF allows for the direct introduction of the CF₂H group onto a complex, fully-formed piperidine-containing molecule. This accelerates the drug discovery process by enabling rapid generation of analogs from a common intermediate, facilitating structure-activity relationship (SAR) studies.[8]

A landmark achievement in this area is the development of metallaphotoredox-catalyzed deoxydifluoromethylation.[7] This method allows for the direct conversion of a hydroxyl group—a common functionality in drug molecules—to a difluoromethyl group.

This process merges two catalytic cycles: a photoredox cycle for generating a radical intermediate and a copper-catalysis cycle for C-CF₂H bond formation.

Caption: Catalytic cycle for late-stage deoxydifluoromethylation.

The following protocol is a representative example based on methodologies developed for late-stage deoxydifluoromethylation.[7]

A. Materials & Reagents:

| Reagent | Role | Typical Amount |

|---|---|---|

| Piperidine Substrate (with -OH) | Starting Material | 1.0 equiv |

| Benzoxazolium Salt (e.g., Bro-BO) | Hydroxyl Activator | 1.2 equiv |

| Copper(I) Iodide (CuI) | C-CF₂H Coupling Catalyst | 0.1 equiv |

| Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) | Light-absorbing Catalyst | 0.01 equiv |

| (Difluoromethyl)trimethylsilane (TMSCF₂H) | CF₂H Source | 3.0 equiv |

| Cesium Fluoride (CsF) | Silyl Activator | 3.0 equiv |

| Anhydrous Solvent (e.g., Dioxane) | Reaction Medium | - |

B. Step-by-Step Procedure:

-

Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the piperidine substrate (1.0 equiv), benzoxazolium salt (1.2 equiv), CuI (0.1 equiv), and photocatalyst (0.01 equiv).

-

Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent and Reagent Addition: Add anhydrous dioxane, followed by TMSCF₂H (3.0 equiv) and CsF (3.0 equiv). Causality Note: CsF is crucial for activating the TMSCF₂H to generate the active difluoromethylating species.

-

Reaction Initiation: Place the vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring. The reaction is typically run at room temperature. Causality Note: The specific wavelength of light is chosen to match the absorption maximum of the photocatalyst, ensuring efficient generation of the excited state needed to drive the reaction.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. The crude product is then purified using column chromatography to yield the desired difluoromethylated piperidine.

Applications and Impact on Drug Discovery

The ability to synthesize difluoromethylated piperidines has had a tangible impact on drug development, particularly in oncology and neuroscience.

Case Study: Inhibitors of the HDM2-p53 Interaction

The interaction between the p53 tumor suppressor and its negative regulator, HDM2, is a critical target in cancer therapy. Blocking this interaction can reactivate p5s3 and trigger apoptosis in cancer cells. Several potent inhibitors based on a substituted piperidine scaffold have been developed.[15][16]

In the optimization of these inhibitors, researchers explored bioisosteric replacements for moieties binding in key pockets of the HDM2 protein.[15] For example, replacing a phenyl group that binds in the Trp23 pocket with a difluoromethyl-substituted aromatic ring can lead to improved potency and pharmacokinetic properties. The CF₂H group can form favorable interactions within the binding site and its metabolic stability prevents oxidative degradation that might occur on an unsubstituted ring.[15]

| Compound Moiety | Key Interaction | Impact of CF₂H |

| Trifluoromethylphenyl | Binds in Trp23 pocket | Hydrophobic interactions[15] |

| Difluoromethyl-thiophene | Binds in Trp23 pocket | Potential for H-bonding, improved metabolic stability, enhanced potency[16] |

Future Perspectives

The field continues to advance rapidly. Future research will likely focus on:

-

Novel Reagents: Development of new, more efficient, and safer sources for the difluoromethyl group.

-

Asymmetric Synthesis: Methods to install the difluoromethyl group enantioselectively, which is critical as the stereochemistry of chiral piperidines profoundly impacts biological activity.[5]

-

Broader Substrate Scope: Expanding current late-stage functionalization methods to tolerate an even wider array of functional groups, allowing for greater complexity in the synthesized molecules.

-

New Applications: Exploring the use of difluoromethylated piperidines in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, where piperidine-containing drugs are already prevalent.[3]

Conclusion

The discovery and development of difluoromethylated piperidines exemplify the power of rational drug design guided by a deep understanding of physical organic and synthetic chemistry. The CF₂H group is not merely a spectator but an active participant in modulating molecular properties, acting as a metabolically robust, lipophilic hydrogen bond donor. The evolution from laborious multi-step syntheses to elegant late-stage functionalization strategies has transformed the accessibility of these compounds, empowering medicinal chemists to rapidly explore chemical space and optimize drug candidates. As synthetic methodologies continue to improve, difluoromethylated piperidines are poised to become an increasingly vital component in the arsenal of tools used to develop the next generation of therapeutics.

References

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central (PMC). [Link]

-

Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. [Link]

-

Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Bentham Science. [Link]

-

Metabolism of fluorine-containing drugs. ResearchGate. [Link]

-

Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. ResearchGate. [Link]

-

Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. ScienceOpen. [Link]

-

Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

-

Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. [Link]

-

The Power of Fluorine: Difluoromethylation Strategies for Enhanced Chemical Properties. Acme Bioscience. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC). [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. University of York Research Repository. [Link]

-

Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central (PMC). [Link]

-

New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.Net. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed. [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PubMed Central (PMC). [Link]

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central (PMC). [Link]

-

Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

Medicinal chemistry of difluoropurines. PubMed. [Link]

-

Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. thieme-connect.de [thieme-connect.de]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-(Difluoromethyl)piperidine hydrochloride | 1283717-58-7 | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 14. sciencedaily.com [sciencedaily.com]

- 15. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Difluoromethyl Group: A Strategic Modulator in Modern Medicinal Chemistry

An In-Depth Technical Guide:

Introduction: Beyond Classical Bioisosterism

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for optimizing the multifaceted properties of therapeutic candidates.[1][2] While the trifluoromethyl (-CF₃) group has long been a workhorse for enhancing metabolic stability and lipophilicity, its profound electronic and steric impact can sometimes be a blunt instrument.[3] Enter the difluoromethyl (-CF₂H) group, a nuanced and versatile modulator that offers a unique combination of physicochemical properties. This guide provides an in-depth exploration of the CF₂H group, moving beyond its simple classification as a bioisostere to reveal its role as a sophisticated tool for fine-tuning molecular interactions, metabolic fate, and pharmacokinetic profiles.

The CF₂H group is not merely an intermediate between a methyl (-CH₃) and a trifluoromethyl (-CF₃) group; it possesses a distinct and advantageous character. Its ability to act as a weak hydrogen bond donor, a feature absent in its -CH₃ and -CF₃ cousins, allows it to serve as a metabolically robust mimic for hydroxyl, thiol, and amine groups.[4][5][6][7][8] This guide will dissect the fundamental properties of the CF₂H moiety, elucidate its strategic applications in drug design with field-proven examples, and provide detailed experimental frameworks for its synthesis and evaluation.

Core Physicochemical Properties: The Foundation of Function

The utility of the difluoromethyl group stems from a unique balance of electronic, steric, and bonding characteristics. Understanding these foundational properties is critical to rationally deploying it in drug design campaigns.

Electronic Effects and pKa Modulation

The two fluorine atoms exert a strong electron-withdrawing effect, significantly influencing the acidity and basicity of adjacent functional groups. This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement.[6][8] The electron-withdrawing nature of the CF₂H group is weaker than that of the CF₃ group, offering a more subtle level of control.

Lipophilicity: A Context-Dependent Parameter

A common misconception is that fluorination invariably increases lipophilicity. While the CF₂H group is generally considered a lipophilicity-enhancing moiety, the actual change in the octanol-water partition coefficient (logP) is highly dependent on the molecular context.[9] Studies have shown that the change in lipophilicity (ΔlogP) when replacing a methyl group with a difluoromethyl group can range from slightly negative (-0.1) to moderately positive (+0.4).[4][10][11][12] This variability arises from factors like intramolecular hydrogen bonding and the electronic environment of the surrounding molecule.[9] For example, in electron-rich aromatic systems, the lipophilicity increase is more pronounced, whereas in electron-poor systems, a decrease can even be observed.[9]

The "Lipophilic Hydrogen Bond Donor"

Perhaps the most compelling feature of the CF₂H group is its capacity to act as a hydrogen bond donor.[4][10][11] The strong polarization of the C-H bond, induced by the adjacent electronegative fluorine atoms, imbues the hydrogen with a partial positive charge, enabling it to participate in weak hydrogen bonds.[6][7][13] The hydrogen bond acidity has been quantified on a scale similar to that of thiophenols and anilines, though it is weaker than a hydroxyl group.[4][10] This unique property allows the CF₂H group to mimic the hydrogen bonding interactions of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups while simultaneously increasing lipophilicity and metabolic stability.[1][14]

Table 1: Comparative Physicochemical Properties of Methyl Analogs

| Property | -CH₃ (Methyl) | -CF₂H (Difluoromethyl) | -CF₃ (Trifluoromethyl) |

| Hansch Lipophilicity (π) | +0.50 | +0.48 (approx.) | +0.88 |

| Hydrogen Bond Acidity (A) | ~0 | 0.085 - 0.126[10][11] | 0 |

| C-H BDE (kcal/mol) | ~98 | ~102 | N/A |

| C-F BDE (kcal/mol) | N/A | ~118 | ~116 |

| Nature | Lipophilic, H-bond inert | Lipophilic, Weak H-bond donor | Very Lipophilic, H-bond inert |

Strategic Applications in Drug Design

The unique properties of the CF₂H group translate into several powerful strategies for lead optimization.

Bioisosterism for Enhanced Metabolic Stability

The CF₂H group serves as an excellent bioisostere for functionalities prone to metabolic oxidation, such as hydroxyl, thiol, and amine groups.[5][6][14] The carbon-fluorine bond is exceptionally strong (BDE ~118 kcal/mol) compared to a carbon-hydrogen bond (~98 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like cytochrome P450.[3] Replacing a metabolically labile group with a CF₂H moiety can block this metabolic hotspot, thereby increasing the drug's half-life and bioavailability.[5][6]

Caption: The CF₂H group as a bioisostere preserving hydrogen bond donor capability.

Synthetic Methodologies for Difluoromethylation

The growing importance of the CF₂H group has spurred the development of numerous synthetic methods for its introduction into organic molecules. These can be broadly categorized into nucleophilic, electrophilic, and radical pathways. [6][15]

Radical C-H Difluoromethylation

Recent advances in photoredox catalysis have revolutionized the field, enabling the direct difluoromethylation of C-H bonds in heteroarenes and other complex molecules. [7][16]This late-stage functionalization approach is particularly valuable as it allows for the rapid modification of advanced intermediates without the need for de novo synthesis. [6][7] Experimental Protocol: Photocatalytic C-H Difluoromethylation of a Heteroarene

This protocol describes a general, self-validating system for the late-stage difluoromethylation of an electron-rich heterocycle.

-

System Preparation: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the heterocycle substrate (1.0 equiv., 0.2 mmol), a suitable photocatalyst such as Ir(ppy)₃ or Ru(bpy)₃Cl₂ (1-2 mol%), and the difluoromethylating agent (e.g., Zn(SO₂CF₂H)₂ (DFMS), 1.5 equiv.). [17]2. Solvent Addition & Degassing: Add anhydrous solvent (e.g., DMSO or DMF, 2 mL). Seal the vial with a septum and degas the mixture by sparging with argon or nitrogen for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

-

Initiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm). Begin vigorous stirring and irradiation. The reaction temperature should be maintained near room temperature, often with the aid of a small cooling fan.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). A successful reaction will show the consumption of the starting material and the appearance of a new, typically more non-polar, product spot. The reaction is complete when no further change is observed.

-

Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove the polar solvent and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired difluoromethylated product. [18]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in Difluoromethylation Reaction: Ingenta Connect [ingentaconnect.com]

- 16. Innovative Developments in the field of Difluoromethylation Chemistry [qmro.qmul.ac.uk]

- 17. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Difluoromethylpiperidine Hydrochloride: Chemical Structure, Stereochemistry, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Difluoromethylpiperidine hydrochloride, a fluorinated piperidine building block of increasing interest in medicinal chemistry. We will delve into its chemical structure, explore the critical aspects of its stereochemistry, and present detailed synthetic and analytical methodologies. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF₂), in particular, can act as a bioisostere for a hydroxyl or thiol group and can modulate the pKa of nearby functionalities. Consequently, 3-Difluoromethylpiperidine hydrochloride represents a valuable building block for the synthesis of novel drug candidates with potentially enhanced pharmacological profiles.

Chemical Structure and Physicochemical Properties

3-Difluoromethylpiperidine hydrochloride is the hydrochloride salt of the parent amine. The presence of the difluoromethyl substituent at the 3-position introduces a chiral center, a critical consideration for its biological activity.

Structural Representation

The chemical structure of 3-Difluoromethylpiperidine hydrochloride is depicted below:

Caption: Chair conformations of (R)- and (S)-3-(difluoromethyl)piperidine, illustrating the wedge and dash notation for the stereocenter.

The differential interaction of these enantiomers with chiral biological targets, such as enzymes and receptors, necessitates their separation and individual biological evaluation.

Synthetic Strategies

The synthesis of 3-Difluoromethylpiperidine hydrochloride can be approached through racemic or enantioselective routes. The choice of strategy will depend on the specific research goals and the required stereochemical purity of the final compound.

Racemic Synthesis

A general and robust approach to racemic 3-substituted piperidines involves the reduction of the corresponding substituted pyridine.

Protocol 1: Synthesis of Racemic 3-(Difluoromethyl)piperidine

-

Starting Material: 3-(Difluoromethyl)pyridine.

-

Reaction: Catalytic hydrogenation.

-

Detailed Steps: a. Dissolve 3-(difluoromethyl)pyridine (1.0 eq) in a suitable solvent such as methanol or ethanol. b. Add a hydrogenation catalyst, for example, 10 mol% Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C). c. Subject the mixture to a hydrogen atmosphere (typically 1-50 atm) at room temperature or with gentle heating. d. Monitor the reaction by TLC or GC-MS until the starting material is consumed. e. Filter the reaction mixture through a pad of Celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure to obtain crude 3-(difluoromethyl)piperidine. g. Purify the crude product by distillation or column chromatography.

Formation of the Hydrochloride Salt:

-

Dissolve the purified 3-(difluoromethyl)piperidine free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Caption: Workflow for the racemic synthesis of 3-Difluoromethylpiperidine hydrochloride.

Enantioselective Synthesis

Accessing the individual enantiomers requires a stereoselective synthetic approach. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. A common strategy involves the asymmetric hydrogenation of a suitable prochiral precursor.

Protocol 2: Asymmetric Hydrogenation for Enantioselective Synthesis

-

Prochiral Substrate: A suitable N-protected 3-(difluoromethyl)-1,2,3,4-tetrahydropyridine or a related enamine.

-

Chiral Catalyst: A chiral transition metal complex, for example, an Iridium- or Rhodium-based catalyst with a chiral phosphine ligand (e.g., BINAP derivatives).

-

Detailed Steps: a. In an inert atmosphere glovebox, charge a pressure-rated reaction vessel with the prochiral substrate (1.0 eq) and the chiral catalyst (typically 0.1-2 mol%). b. Add a degassed solvent (e.g., dichloromethane or methanol). c. Pressurize the vessel with hydrogen gas to the desired pressure. d. Stir the reaction at a controlled temperature until completion. e. Carefully vent the hydrogen and concentrate the reaction mixture. f. Purify the N-protected product by column chromatography. g. Remove the protecting group under appropriate conditions (e.g., acid treatment for a Boc group). h. Form the hydrochloride salt as described in the racemic synthesis.

N-Boc Protection and Deprotection:

The use of a protecting group on the piperidine nitrogen is often necessary during synthesis to prevent side reactions and to influence the stereochemical outcome. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.

-

Protection Protocol:

-

Dissolve the piperidine derivative in a solvent like dichloromethane.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine or DMAP.

-

Stir at room temperature until the reaction is complete.

-

Work up and purify to obtain the N-Boc protected piperidine.

-

-

Deprotection Protocol:

-

Dissolve the N-Boc protected piperidine in a solvent such as dichloromethane or dioxane. [1] 2. Add a strong acid, for example, trifluoroacetic acid (TFA) or a solution of HCl in dioxane. [1] 3. Stir at room temperature for 1-4 hours. [1] 4. Remove the solvent and excess acid under reduced pressure to yield the hydrochloride salt. [1]

-

Caption: General workflow for the enantioselective synthesis of 3-Difluoromethylpiperidine hydrochloride.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of 3-Difluoromethylpiperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons and the difluoromethyl group. The proton on the carbon bearing the difluoromethyl group will appear as a triplet of doublets due to coupling with the two fluorine atoms and the adjacent protons.

-

¹³C NMR: The carbon spectrum will display signals for the six carbon atoms. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the difluoromethyl group and will typically show a doublet corresponding to the two equivalent fluorine atoms, coupled to the adjacent proton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 3-Difluoromethylpiperidine hydrochloride, electrospray ionization (ESI) in positive mode would be expected to show a prominent peak for the protonated parent amine [M+H]⁺.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.

Protocol 3: Chiral HPLC Analysis

-

Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak or Chiralcel).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

-

Detection: UV detection is commonly employed. If the molecule lacks a strong chromophore, derivatization with a UV-active agent may be necessary.

-

Method Development: The separation of enantiomers is highly dependent on the specific CSP and mobile phase composition. Method development involves screening different columns and optimizing the mobile phase to achieve baseline resolution between the enantiomer peaks.

Applications in Drug Development

3-Difluoromethylpiperidine hydrochloride serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties. The distinct stereochemistry of its enantiomers allows for the exploration of structure-activity relationships in a three-dimensional context, which is crucial for optimizing interactions with biological targets.

Conclusion

3-Difluoromethylpiperidine hydrochloride is a valuable and versatile building block for medicinal chemistry. Understanding its chemical structure, stereochemistry, and synthetic accessibility is paramount for its effective utilization in drug discovery programs. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers working with this important compound. As the demand for novel and improved therapeutics continues to grow, the strategic application of fluorinated scaffolds like 3-difluoromethylpiperidine will undoubtedly play a significant role in the development of the next generation of medicines.

References

Sources

Navigating the Supply Chain of a Key Fluorinated Building Block: A Technical Guide to 3-Difluoromethylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and valuable N-heterocyclic scaffolds.[1][2] Its prevalence in FDA-approved drugs is a testament to its ability to confer favorable physicochemical properties, including aqueous solubility and metabolic stability, while providing a versatile three-dimensional exit vector for engaging biological targets. The strategic incorporation of fluorine into such scaffolds has emerged as a powerful tactic to further enhance molecular properties. Fluorine's unique characteristics—high electronegativity, small steric footprint, and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, pKa, metabolic stability, and binding affinity.

This guide focuses on 3-Difluoromethylpiperidine hydrochloride (CAS No. 1427455-16-0), a building block that marries the proven piperidine core with the advantageous difluoromethyl group (-CHF2). This moiety serves as a lipophilic hydrogen bond donor and a metabolically stable isostere for hydroxyl or thiol groups, making it an increasingly sought-after component in the design of novel therapeutics across various disease areas. Understanding the commercial availability, quality attributes, and procurement logistics of this key intermediate is paramount for researchers aiming to accelerate their discovery programs.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a chemical building block is the bedrock of its effective use in synthesis and research.

| Property | Value |

| Chemical Name | 3-(Difluoromethyl)piperidine hydrochloride |

| CAS Number | 1427455-16-0 |

| Molecular Formula | C₆H₁₂ClF₂N |

| Molecular Weight | 171.62 g/mol |

| Structure | |

| Typical Purity | ≥95% |

| Physical Form | White to off-white solid |

Commercial Availability and Supplier Overview

3-Difluoromethylpiperidine hydrochloride is readily available from a range of chemical suppliers specializing in building blocks for research and development. The compound is typically offered in research quantities ranging from milligrams to several grams. While large-scale or GMP-grade material is not commonly stocked, many suppliers offer custom synthesis services for scale-up requirements.

Below is a comparative analysis of prominent suppliers. Researchers should note that stock levels, pricing, and available data are subject to change and should always be verified directly with the supplier.

| Supplier | Purity Specification | Available Quantities | Documentation Availability (Typical) |

| Apollo Scientific | ≥95% | 100mg, 250mg, 500mg, 1g, 5g | Product page with basic properties.[3][4] CoA/SDS upon request. |

| BLD Pharm | ≥97% | 100mg, 250mg, 1g, 5g | Provides access to NMR, HPLC, LC-MS data online.[1] |

| Fluorochem | ≥95% | 1g, 5g | Basic product information available online. |

| Aladdin Scientific | ≥97% | 500mg, 1g, 5g | Basic product information available through distributors like Cenmed. |

| J&W Pharmlab | Not specified | Custom synthesis focus | Inquire for details. |

Disclaimer: This table is for informational purposes and is not an exhaustive list. Purity and availability should be confirmed with a Certificate of Analysis from the supplier before purchase.

Quality Control and Scientific Integrity: A Self-Validating System

For any research chemical, especially one intended for drug discovery, verifying its identity and purity is a critical, non-negotiable step. This process forms a self-validating system that ensures the reliability of subsequent experimental results.

The Central Role of the Certificate of Analysis (CoA) The CoA is the primary document attesting to a specific batch's quality. Researchers must insist on receiving a batch-specific CoA before using the material. Key data points to scrutinize on the CoA include:

-

Identity Confirmation: Typically confirmed by ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS). The spectra should be consistent with the expected structure of 3-Difluoromethylpiperidine hydrochloride.

-

Purity Assessment: The most reliable purity data comes from HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography), which quantifies the area percentage of the main peak relative to impurities. A purity level of ≥95% is standard for research-grade building blocks, with ≥97% being preferable.

-

Appearance: Should match the description of a white or off-white solid.

Below is a logical workflow for validating a newly acquired chemical building block.

Sources

- 1. 1427455-16-0|3-(Difluoromethyl)piperidine hydrochloride|BLD Pharm [fr.bldpharm.com]

- 2. 3-(difluoromethyl)piperidine hydrochloride | 1427455-16-0 [chemicalbook.com]

- 3. 3-(Difluoromethyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. 1427455-16-0 Cas No. | 3-(Difluoromethyl)piperidine hydrochloride | Apollo [store.apolloscientific.co.uk]

physical and chemical properties of 3-Difluoromethylpiperidine hydrochloride

An In-Depth Technical Guide to 3-Difluoromethylpiperidine Hydrochloride

This guide provides a comprehensive overview of the (CAS No. 1427455-16-0), a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its structural attributes, physicochemical characteristics, reactivity profile, and analytical methodologies, offering field-proven insights to facilitate its effective use in research and development.

Introduction and Strategic Importance